An In-depth Technical Guide to 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document synthesizes information from analogous structures and predictive models to detail its chemical structure, physicochemical properties, and a plausible synthetic route. The significance of the broader 6-azaindole scaffold in drug discovery, particularly as a privileged structure in kinase inhibitor design, is also discussed, providing context for the potential applications of this specific derivative. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the 6-Azaindole Scaffold
The 1H-pyrrolo[2,3-c]pyridine ring system, commonly known as 6-azaindole, is a "privileged" scaffold in medicinal chemistry.[1] This bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom, offers unique physicochemical properties that are highly advantageous in drug design. The presence of the nitrogen atom can enhance binding affinity to biological targets through additional hydrogen bonding opportunities, improve aqueous solubility, and modulate the compound's overall pharmacokinetic profile.[1]
The 6-azaindole core is a key component in numerous biologically active molecules, demonstrating a wide range of therapeutic potential. Notably, this scaffold is frequently employed in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[2] The structural similarity of the azaindole core to the purine bases of ATP allows it to effectively compete for the ATP-binding site of various kinases.
5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine represents a specific, yet under-explored, derivative within this important class of compounds. Understanding its chemical characteristics and synthetic accessibility is crucial for its potential utilization in drug discovery programs.
Chemical Structure and Nomenclature
The chemical structure of 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine is characterized by a fused pyrrole and pyridine ring system. Methyl groups are substituted at positions 5 and 7 of the bicyclic core.
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IUPAC Name: 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine
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Common Name: 5,7-Dimethyl-6-azaindole
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CAS Number: 91873-09-5[3]
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Molecular Formula: C₉H₁₀N₂
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Molecular Weight: 146.19 g/mol
Chemical Structure:
Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point (°C) | 150-170 | Estimated based on similar aromatic heterocyclic compounds. |
| Boiling Point (°C) | > 300 | High boiling point is expected due to the planar, aromatic structure and potential for intermolecular hydrogen bonding. |
| LogP (o/w) | 1.5 - 2.5 | Indicates moderate lipophilicity, a generally favorable range for drug candidates. |
| pKa (most basic) | 4.5 - 5.5 | The pyridine nitrogen is the most basic site. |
| Aqueous Solubility | Moderately soluble | The presence of two nitrogen atoms capable of hydrogen bonding suggests some water solubility, though the methyl groups increase lipophilicity. |
Proposed Synthesis
While a specific, detailed experimental protocol for the synthesis of 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine is not published, a plausible and efficient route can be designed based on the well-established Leimgruber-Batcho indole synthesis.[4][5] This method is particularly suitable for the synthesis of azaindoles.[2]
The proposed synthesis starts from the commercially available 2,4-dimethyl-5-nitropyridine.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed Leimgruber-Batcho synthesis of 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Formation of the Enamine Intermediate
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To a solution of 2,4-dimethyl-5-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) and pyrrolidine (1.5-2.0 eq).
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Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the enamine intermediate is typically accompanied by a significant color change to a deep red or purple.
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Upon completion, cool the reaction mixture to room temperature. The crude enamine can be used directly in the next step or purified by removing the solvent under reduced pressure and washing the residue with a non-polar solvent like hexane.
Causality Behind Experimental Choices: The Leimgruber-Batcho synthesis relies on the condensation of a nitro-activated methyl group with an aminal ester, such as that formed from DMF-DMA and a secondary amine like pyrrolidine. The electron-withdrawing nitro group increases the acidity of the adjacent methyl protons, facilitating their deprotonation and subsequent nucleophilic attack on the electrophilic carbon of the aminal ester. Pyrrolidine is often used to generate a more reactive aminal ester in situ.
Step 2: Reductive Cyclization
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Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.
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Add a reducing agent. Several options are effective:
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Catalytic Hydrogenation: Add 10% Palladium on carbon (Pd/C) (0.1 eq) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature to 50 °C until the reaction is complete (monitored by TLC or LC-MS).
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Chemical Reduction: Add iron powder (Fe) (5-10 eq) and glacial acetic acid. Heat the mixture to 80-100 °C for 2-4 hours.
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After the reaction is complete, filter the reaction mixture to remove the catalyst (if using Pd/C) or unreacted iron.
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Neutralize the filtrate with a base such as sodium bicarbonate or sodium carbonate solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine.
Causality Behind Experimental Choices: The reduction of the nitro group to an amine is the key step that initiates the cyclization. Catalytic hydrogenation is a clean and efficient method, while chemical reduction with iron in acetic acid is a cost-effective and robust alternative. The acidic conditions in the latter method also facilitate the cyclization and subsequent elimination of the amine to form the aromatic pyrrole ring.
Predicted Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra are crucial for the structural confirmation of the synthesized compound.
Table of Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Atom Numbering | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 (NH) | ~11.0 (br s) | - |
| 2 | ~7.3 (d) | ~125 |
| 3 | ~6.4 (d) | ~100 |
| 4 | ~7.0 (s) | ~120 |
| 5-CH₃ | ~2.4 (s) | ~18 |
| 6 | - | ~145 |
| 7-CH₃ | ~2.5 (s) | ~20 |
| 7a | - | ~148 |
Justification of Predicted Shifts:
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¹H NMR: The NH proton of the pyrrole ring is expected to be significantly deshielded and appear as a broad singlet around 11.0 ppm. The protons on the pyrrole ring (H-2 and H-3) will appear as doublets due to coupling with each other. The single proton on the pyridine ring (H-4) will be a singlet. The two methyl groups will each give a sharp singlet in the upfield region.
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¹³C NMR: The quaternary carbons of the ring fusion (C-6 and C-7a) will be in the downfield region typical for aromatic carbons. The carbons of the pyrrole ring will be at characteristic chemical shifts, and the methyl carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table of Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch (pyrrole) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (methyl) |
| 1600 - 1450 | Strong | C=C and C=N stretching (aromatic rings) |
| 1400 - 1300 | Medium | C-H bending (methyl) |
| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected Molecular Ion (M⁺): m/z = 146.08
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Major Fragmentation Pattern: Loss of a methyl group ([M-15]⁺) is a likely fragmentation pathway.
Potential Applications in Drug Discovery
The 5,7-dimethyl substitution pattern on the 6-azaindole scaffold offers a unique combination of steric and electronic properties that can be exploited in drug design. The methyl groups can provide beneficial hydrophobic interactions within a protein's binding pocket and can also influence the overall solubility and metabolic stability of the molecule.
Given the prevalence of the 6-azaindole core in kinase inhibitors, 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine is a promising starting point for the development of novel inhibitors targeting a variety of kinases implicated in diseases such as cancer and autoimmune disorders. Further functionalization at the N-1, C-2, or C-3 positions of the pyrrole ring would allow for the exploration of structure-activity relationships and the optimization of potency and selectivity.
Conclusion
5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine is a structurally interesting member of the medicinally important 6-azaindole family. While direct experimental data is currently scarce, this technical guide provides a solid foundation for its study by presenting a plausible and detailed synthetic route, along with predicted physicochemical and spectroscopic properties. The information contained herein is intended to empower researchers to synthesize, characterize, and explore the potential of this compound as a building block for the next generation of targeted therapeutics.
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Figure 1. Structure of 5,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine
